Medicago-saponin P(1)

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

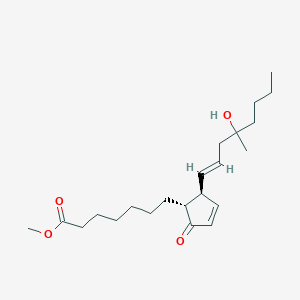

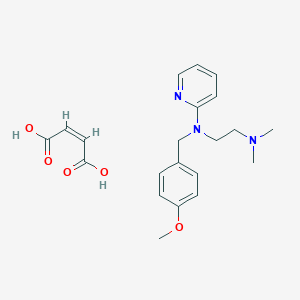

Medicago-saponin P(1) is a natural product isolated from the plant Medicago sativa, commonly known as alfalfa. It belongs to the family of triterpenoid saponins, which are widely distributed in the plant kingdom and have been extensively studied for their pharmacological properties. Medicago-saponin P(1) has attracted attention due to its potential as a therapeutic agent against various diseases.

Mechanism of Action

The mechanism of action of Medicago-saponin P(1) is not fully understood, but it is believed to involve modulation of various signaling pathways. It has been reported to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which plays a crucial role in the cellular defense against oxidative stress. In addition, Medicago-saponin P(1) has been shown to inhibit the activation of the nuclear factor-kappa B (NF-κB) pathway, which is involved in the regulation of inflammation and immune responses.

Biochemical and Physiological Effects

Medicago-saponin P(1) has been found to exert various biochemical and physiological effects. It has been reported to reduce the production of reactive oxygen species and enhance the activity of antioxidant enzymes, such as superoxide dismutase and catalase. In addition, Medicago-saponin P(1) has been shown to modulate the expression of genes involved in cell proliferation, apoptosis, and inflammation.

Advantages and Limitations for Lab Experiments

Medicago-saponin P(1) has several advantages for lab experiments. It is a natural product with low toxicity and high bioavailability. Moreover, it can be synthesized chemically, which allows for the production of large quantities of the compound. However, there are also limitations to the use of Medicago-saponin P(1) in lab experiments. Its low solubility in water and organic solvents may limit its application in certain assays. In addition, its complex structure may make it difficult to modify for structure-activity relationship studies.

Future Directions

There are several future directions for the research on Medicago-saponin P(1). First, further studies are needed to elucidate the mechanism of action of this compound. Second, the potential therapeutic applications of Medicago-saponin P(1) should be explored in more detail, particularly in the treatment of cancer and viral infections. Third, the synthesis of analogs of Medicago-saponin P(1) may provide insights into the structure-activity relationship of this compound. Finally, the development of new methods for the delivery of Medicago-saponin P(1) may enhance its efficacy and reduce its toxicity in vivo.

Conclusion

In conclusion, Medicago-saponin P(1) is a natural product with potential as a therapeutic agent against various diseases. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on Medicago-saponin P(1) may lead to the development of new drugs for the treatment of cancer and viral infections.

Synthesis Methods

Medicago-saponin P(1) can be isolated from the aerial parts of Medicago sativa, but the yield is low. Therefore, chemical synthesis has been developed as an alternative method to obtain this compound. The synthesis of Medicago-saponin P(1) involves several steps, including protection of the hydroxyl groups, oxidation of the primary alcohol to aldehyde, coupling of the aldehyde with the triterpenoid moiety, and deprotection of the hydroxyl groups. The final product is obtained after purification by chromatography.

Scientific Research Applications

Medicago-saponin P(1) has been shown to possess various pharmacological activities, including anti-inflammatory, anti-tumor, and anti-viral effects. It has been reported to inhibit the production of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α, in macrophages and monocytes. In addition, Medicago-saponin P(1) has been found to induce apoptosis and cell cycle arrest in cancer cells, as well as inhibit the replication of several viruses, including influenza virus and human immunodeficiency virus.

properties

CAS RN |

158511-57-0 |

|---|---|

Molecular Formula |

C53H86O23 |

Molecular Weight |

1091.2 g/mol |

IUPAC Name |

[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl] (4aR,5R,6aR,6aS,6bR,9R,10S,12aR,14bR)-10-[(2S,3R,4S,5S)-4,5-dihydroxy-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-5-hydroxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate |

InChI |

InChI=1S/C53H86O23/c1-22-32(58)36(62)40(66)44(71-22)75-42-33(59)25(56)19-69-46(42)74-31-11-12-49(4)28(50(31,5)21-55)10-13-51(6)29(49)9-8-23-24-16-48(2,3)14-15-53(24,30(57)17-52(23,51)7)47(68)76-45-41(67)38(64)35(61)27(73-45)20-70-43-39(65)37(63)34(60)26(18-54)72-43/h8,22,24-46,54-67H,9-21H2,1-7H3/t22-,24+,25-,26+,27+,28?,29+,30+,31-,32-,33-,34+,35+,36+,37-,38-,39+,40+,41+,42+,43+,44-,45-,46-,49-,50-,51+,52+,53+/m0/s1 |

InChI Key |

YUGFMRZWIRCERU-COSFQHNSSA-N |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@H](CO[C@H]2O[C@H]3CC[C@@]4([C@H]5CC=C6[C@H]7CC(CC[C@@]7([C@@H](C[C@]6([C@@]5(CCC4[C@]3(C)CO)C)C)O)C(=O)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO[C@H]9[C@@H]([C@H]([C@@H]([C@H](O9)CO)O)O)O)O)O)O)(C)C)C)O)O)O)O)O |

SMILES |

CC1C(C(C(C(O1)OC2C(C(COC2OC3CCC4(C(C3(C)CO)CCC5(C4CC=C6C5(CC(C7(C6CC(CC7)(C)C)C(=O)OC8C(C(C(C(O8)COC9C(C(C(C(O9)CO)O)O)O)O)O)O)O)C)C)C)O)O)O)O)O |

Canonical SMILES |

CC1C(C(C(C(O1)OC2C(C(COC2OC3CCC4(C(C3(C)CO)CCC5(C4CC=C6C5(CC(C7(C6CC(CC7)(C)C)C(=O)OC8C(C(C(C(O8)COC9C(C(C(C(O9)CO)O)O)O)O)O)O)O)C)C)C)O)O)O)O)O |

synonyms |

3-O-rhamnopyranosyl-1-2-arabinopyranosylcaulophyllogenin 28-O-glucopyranosyl-1-6-glucopyranoside medicago-saponin P(1) medicago-saponin P1 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

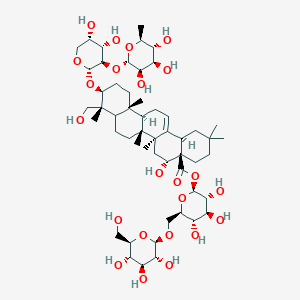

![(6S,8R,9S,10R,13S,14S,17R)-17-acetyl-17-hydroxy-6,10,13-trimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-one](/img/structure/B139121.png)

![(4S)-4-[[(2S)-2-acetamido-3-methylbutanoyl]amino]-5-[[(2S)-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B139132.png)